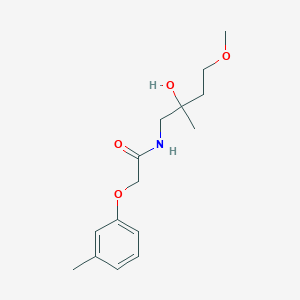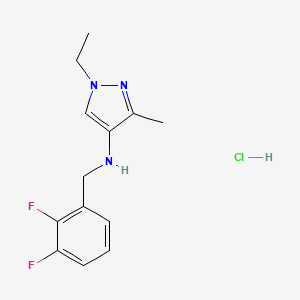![molecular formula C14H17N5O B12229373 1-{2'-Methyl-[5,5'-bipyrimidin]-2-yl}piperidin-4-ol](/img/structure/B12229373.png)
1-{2'-Methyl-[5,5'-bipyrimidin]-2-yl}piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2’-Methyl-[5,5’-bipyrimidin]-2-yl}piperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a bipyrimidine moiety
Preparation Methods
The synthesis of 1-{2’-Methyl-[5,5’-bipyrimidin]-2-yl}piperidin-4-ol involves multiple steps and specific reaction conditions. One common synthetic route starts with the preparation of the bipyrimidine core, followed by the introduction of the piperidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
1-{2’-Methyl-[5,5’-bipyrimidin]-2-yl}piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-{2’-Methyl-[5,5’-bipyrimidin]-2-yl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-{2’-Methyl-[5,5’-bipyrimidin]-2-yl}piperidin-4-ol can be compared with other similar compounds, such as other bipyrimidine derivatives and piperidine-containing molecules. These comparisons highlight its unique structural features and functional properties. Similar compounds include 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine and various substituted imidazoles. The uniqueness of 1-{2’-Methyl-[5,5’-bipyrimidin]-2-yl}piperidin-4-ol lies in its specific combination of the bipyrimidine and piperidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17N5O |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
1-[5-(2-methylpyrimidin-5-yl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C14H17N5O/c1-10-15-6-11(7-16-10)12-8-17-14(18-9-12)19-4-2-13(20)3-5-19/h6-9,13,20H,2-5H2,1H3 |
InChI Key |
UYJJWMFQHHZXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CN=C(N=C2)N3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12229293.png)
![[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine](/img/structure/B12229301.png)
![3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B12229310.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine](/img/structure/B12229316.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine](/img/structure/B12229323.png)



![4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12229349.png)
![3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B12229352.png)
![5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12229365.png)

![N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12229376.png)
![1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B12229377.png)
